molecular formula C21H30ClNO B14656827 alpha-d-Methadol hydrochloride CAS No. 55123-63-2

alpha-d-Methadol hydrochloride

Cat. No.: B14656827
CAS No.: 55123-63-2
M. Wt: 347.9 g/mol
InChI Key: GMNBUMFCZAZBQG-OGPPPPIKSA-N
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Description

Alpha-d-Methadol hydrochloride is a synthetic opioid analgesic that is chemically related to methadone. It is used primarily for its analgesic properties and has been studied for its potential in treating opioid dependence. The compound is known for its long duration of action and its ability to alleviate pain effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-d-Methadol hydrochloride typically involves the reaction of methadone with various reagents to produce the desired compound. One common method involves the reduction of methadone using sodium borohydride in the presence of a suitable solvent. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-d-Methadol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the structure of the compound, affecting its pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and other electrophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various hydroxylated metabolites, while reduction can yield different isomers of the compound.

Scientific Research Applications

Alpha-d-Methadol hydrochloride has been extensively studied for its applications in various fields:

    Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its effects on cellular processes and its potential as a tool for understanding opioid receptor function.

    Medicine: Investigated for its potential in treating opioid dependence and managing chronic pain.

    Industry: Used in the development of new pharmaceutical formulations and as a standard in quality control processes.

Mechanism of Action

Alpha-d-Methadol hydrochloride exerts its effects primarily through its action on the mu-opioid receptors in the central nervous system. By binding to these receptors, the compound mimics the effects of endogenous opioids, leading to analgesia and euphoria. The compound also has some activity at the kappa and delta opioid receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Methadone: A closely related compound with similar analgesic properties but a shorter duration of action.

    Levomethadone: An isomer of methadone with a slightly different pharmacological profile.

    Acetylmethadol: Another synthetic opioid with a longer duration of action compared to methadone.

Uniqueness

Alpha-d-Methadol hydrochloride is unique in its long duration of action and its ability to provide sustained analgesia. This makes it particularly useful in the management of chronic pain and in the treatment of opioid dependence, where long-acting medications are preferred.

Properties

CAS No.

55123-63-2

Molecular Formula

C21H30ClNO

Molecular Weight

347.9 g/mol

IUPAC Name

(3R,6R)-6-(dimethylamino)-4,4-diphenylheptan-3-ol;hydrochloride

InChI

InChI=1S/C21H29NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20,23H,5,16H2,1-4H3;1H/t17-,20-;/m1./s1

InChI Key

GMNBUMFCZAZBQG-OGPPPPIKSA-N

Isomeric SMILES

CC[C@H](C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl

Origin of Product

United States

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